molecular formula C17H15BrFN3O3 B11111714 N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide

N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide

Cat. No.: B11111714
M. Wt: 408.2 g/mol
InChI Key: HLTDXKCSGSAZPT-ZVBGSRNCSA-N
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Description

N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide is a complex organic compound with the molecular formula C17H15BrFN3O3 and a molecular weight of 408.23 g/mol This compound is known for its unique structure, which includes a brominated methoxybenzylidene group, a hydrazino linkage, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine derivatives, followed by acylation with 4-fluorobenzoyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The hydrazino linkage can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Products include 5-bromo-2-methoxybenzoic acid.

    Reduction: Products include 2-(5-bromo-2-methoxyphenyl)ethylamine.

    Substitution: Products vary depending on the nucleophile used, such as 5-thio-2-methoxybenzylidene derivatives.

Scientific Research Applications

N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can impart distinct electronic properties and enhance its biological activity compared to similar compounds.

Properties

Molecular Formula

C17H15BrFN3O3

Molecular Weight

408.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide

InChI

InChI=1S/C17H15BrFN3O3/c1-25-15-7-4-13(18)8-12(15)9-21-22-16(23)10-20-17(24)11-2-5-14(19)6-3-11/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+

InChI Key

HLTDXKCSGSAZPT-ZVBGSRNCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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